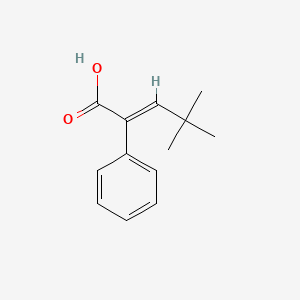

(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-dimethyl-2-phenylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLVOIAHOJGSIY-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C(\C1=CC=CC=C1)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144426-71-0 | |

| Record name | 4,4-dimethyl-2-phenylpent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid

Retrosynthetic Analysis of the (E)-2-Phenyl-4,4-dimethyl-2-pentenoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.in For the target molecule, this compound, several logical disconnections can be proposed.

The most apparent disconnection is of the carboxylic acid group, which can be formed from a corresponding ester or nitrile through hydrolysis. This simplifies the target to an α,β-unsaturated ester. The core of the molecule is the tetrasubstituted double bond. A primary retrosynthetic disconnection breaks the C2-C3 double bond, suggesting an olefination reaction as the key bond-forming step. This leads to two main precursor fragments: a carbonyl compound and a phosphorus ylide (for a Wittig-type reaction) or a phosphonate (B1237965) carbanion (for a Horner-Wadsworth-Emmons reaction).

Route A (Olefination-based): Disconnecting the C=C bond leads to benzaldehyde (B42025) and a phosphonium (B103445) ylide derived from ethyl 2-bromo-3,3-dimethylbutanoate. Alternatively, it could involve a reaction between pivaldehyde and a phosphorus-stabilized carbanion derived from ethyl phenylacetate (B1230308).

Route B (Aldol-type Condensation): An alternative disconnection points towards an aldol-type condensation followed by dehydration. This would involve the reaction of pivaldehyde with the enolate of an ester like ethyl phenylacetate, followed by elimination of water to form the double bond.

Route C (Cross-Coupling): A modern approach involves disconnecting one of the carbon-carbon bonds attached to the alkene. For instance, a disconnection at the C1-C2 bond suggests a palladium-catalyzed coupling reaction between a vinyl halide and an organometallic reagent.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Development of Classical Organic Synthetic Approaches for α,β-Unsaturated Carboxylic Acids

Classical methods for synthesizing α,β-unsaturated carboxylic acids often involve condensation reactions followed by hydrolysis. chemistryviews.org These methods have been foundational in organic chemistry.

Knoevenagel Condensation: This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base. For the target molecule, this could involve the reaction of pivaldehyde with phenylacetic acid. However, direct condensation with phenylacetic acid can be low-yielding. A Doebner modification, using pyridine (B92270) as a catalyst, can sometimes improve results.

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding carboxylic acid. While classically used for cinnamic acids, its application to generate a tetrasubstituted alkene like the target molecule is not straightforward and generally inefficient.

Reformatsky Reaction: This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For the target molecule, reacting pivaldehyde with ethyl α-bromophenylacetate and zinc would yield a β-hydroxy ester. Subsequent acid- or base-catalyzed dehydration would then generate the α,β-unsaturated ester, which can be hydrolyzed to the desired acid. A key challenge is controlling the stereochemistry of the elimination step to favor the (E)-isomer.

| Classical Method | Reactants for Target Synthesis | Key Intermediate | Notes |

| Knoevenagel Condensation | Pivaldehyde + Phenylacetic Acid | (E/Z)-2-Phenyl-4,4-dimethyl-2-pentenoic acid | Often requires forcing conditions and may yield isomer mixtures. |

| Reformatsky Reaction | Pivaldehyde + Ethyl α-bromophenylacetate + Zn | Ethyl 3-hydroxy-2-phenyl-4,4-dimethylpentanoate | Requires a separate dehydration step, which can affect stereoselectivity. |

Stereoselective Synthesis of the (E)-Isomer of 2-Phenyl-4,4-dimethyl-2-pentenoic acid

Achieving stereocontrol to selectively form the (E)-isomer is a critical aspect of the synthesis. The thermodynamic stability of the (E)-isomer, where the bulky tert-butyl and phenyl groups are positioned trans to each other, often favors its formation, but specific methods can enhance this selectivity.

Strategies for E-Stereocontrol in Olefin Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that often provides excellent E-selectivity for the synthesis of α,β-unsaturated esters. chemistryviews.orgorganic-chemistry.org This reaction utilizes a phosphonate carbanion, which is more reactive than the corresponding Wittig ylide.

For the synthesis of the target molecule, the HWE reaction would involve reacting pivaldehyde with the anion of ethyl 2-(diethylphosphono)-2-phenylacetate. The use of non-stabilized phosphonate ylides and thermodynamic control conditions (e.g., NaH in THF) typically favors the formation of the (E)-alkene.

Another strategy involves the Peterson olefination, which uses α-silyl carbanions. The reaction of an α-silyl carbanion with a ketone or aldehyde forms a β-hydroxysilane intermediate. The subsequent elimination can be controlled to be either syn or anti, leading to either the (Z)- or (E)-alkene. Acid-catalyzed elimination typically leads to the (E)-alkene.

| Method | Reactants for Target Synthesis | Advantage | Typical Selectivity |

| Horner-Wadsworth-Emmons | Pivaldehyde + Anion of Ethyl 2-(diethylphosphono)-2-phenylacetate | High yields, easy byproduct removal. | High E-selectivity. organic-chemistry.org |

| Peterson Olefination | Pivaldehyde + Anion of Ethyl 2-phenyl-2-(trimethylsilyl)acetate | Stereochemical outcome can be controlled by reaction conditions. | Can be directed to (E)-isomer via acid-catalyzed elimination. |

Chiral Auxiliary and Asymmetric Catalysis in Analogous Systems

While the target molecule itself is achiral, the principles of asymmetric synthesis are relevant when considering analogous systems where chirality might be introduced. Chiral auxiliaries can be attached to one of the reactants to control the stereochemistry of reactions. For instance, in an aldol (B89426) condensation approach, a chiral auxiliary on the phenylacetate component could be used to control the formation of the β-hydroxy ester intermediate.

Asymmetric catalysis, using chiral catalysts, can achieve similar goals with higher atom economy. For example, enantioselective hydrogenation of a related alkyne precursor could, in principle, lead to a chiral analog of the target molecule. While not directly applicable to the synthesis of the achiral (E)-isomer, these advanced methods are crucial in the broader context of α,β-unsaturated acid synthesis.

Modern Catalytic Methods for Carbon-Carbon Bond Formation Leading to this compound

Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions, particularly those involving palladium, for their efficiency and functional group tolerance. nobelprize.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful and convergent routes to substituted alkenes. nobelprize.org The Suzuki and Heck reactions are particularly relevant.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A plausible route to the target molecule's ester precursor would be the coupling of a vinyl boronic ester, such as (E)-ethyl 3,3-dimethyl-1-buten-1-ylboronate, with bromobenzene (B47551) in the presence of a palladium catalyst and a base. Alternatively, the coupling could be between phenylboronic acid and a vinyl halide like (E)-ethyl 2-bromo-4,4-dimethyl-2-pentenoate.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While less direct for this specific tetrasubstituted target, a variation could involve the coupling of iodobenzene (B50100) with an ester like ethyl 4,4-dimethyl-2-pentenoate, although regioselectivity can be a challenge.

More recently, direct C-H activation has emerged as a powerful tool. A palladium-catalyzed dehydrogenation of the corresponding saturated carboxylic acid, 2-phenyl-4,4-dimethylpentanoic acid, could potentially form the desired α,β-unsaturated product directly. researchgate.net

| Catalytic Method | Proposed Reactants | Catalyst System (Typical) | Advantages |

| Suzuki Coupling | Phenylboronic acid + (E)-Ethyl 2-bromo-4,4-dimethyl-2-pentenoate | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance. nobelprize.org |

| Direct C-H Dehydrogenation | 2-Phenyl-4,4-dimethylpentanoic acid | Pd(OAc)₂ + Oxidant | Atom-economical, reduces pre-functionalization steps. researchgate.net |

Ruthenium-Catalyzed Olefin Metathesis Approaches

Ruthenium-catalyzed olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high functional group tolerance and catalytic efficiency. nih.gov A plausible synthetic route to this compound using this methodology would involve a cross-metathesis reaction.

A potential cross-metathesis strategy could involve the reaction of a styrenyl derivative with a suitable α,β-unsaturated carbonyl compound in the presence of a ruthenium catalyst. For instance, the reaction of 3,3-dimethyl-1-butene (B1661986) with an acrylic acid derivative bearing a phenyl group at the α-position could theoretically yield the target molecule. The choice of catalyst is crucial for achieving high selectivity and yield. Commonly used catalysts in olefin metathesis include Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts. researchgate.net The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. mdpi.com

The stereoselectivity of the resulting double bond is a key consideration. While many ruthenium catalysts tend to favor the formation of the more thermodynamically stable E-isomer, the development of Z-selective catalysts has also been a significant area of research. mdpi.com For the synthesis of the (E)-isomer of 2-Phenyl-4,4-dimethyl-2-pentenoic acid, a catalyst that promotes the formation of the E-olefin would be selected.

A hypothetical reaction scheme is presented below:

Reactant A + Reactant B --(Ruthenium Catalyst)--> This compound + Volatile byproduct

To drive the reaction towards the desired product, one of the reactants could be used in excess, or a volatile byproduct such as ethylene (B1197577) could be removed from the reaction mixture.

Organocatalytic Routes to Unsaturated Carboxylic Acids

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of α,β-unsaturated carboxylic acids. A potential organocatalytic route to this compound could involve a Knoevenagel condensation or a related reaction.

In a hypothetical approach, pivalaldehyde (2,2-dimethylpropanal) could be reacted with phenylacetic acid or a derivative thereof in the presence of a suitable organocatalyst. The catalyst, often a chiral amine or a Brønsted base, would facilitate the condensation reaction, leading to the formation of the desired α,β-unsaturated carboxylic acid. The stereochemical outcome of the reaction would be dependent on the catalyst and reaction conditions employed.

An alternative organocatalytic strategy could involve an aldol-type reaction between an enolate equivalent of a phenylacetate derivative and pivalaldehyde, followed by dehydration to introduce the double bond. The choice of organocatalyst would be critical in controlling the reactivity and selectivity of this transformation.

Process Optimization and Scalability Aspects in the Synthesis of this compound

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful process optimization and scalability considerations. For the synthesis of this compound, several factors would need to be addressed for both the ruthenium-catalyzed and organocatalytic approaches.

For the Ruthenium-Catalyzed Olefin Metathesis Route:

Solvent Selection and Concentration: The choice of solvent can significantly impact reaction kinetics and product isolation. A solvent that allows for high reactant concentration to maximize reactor throughput, while also facilitating product purification, would be ideal.

Byproduct Removal: The efficient removal of volatile byproducts, such as ethylene in a cross-metathesis reaction, is crucial for driving the reaction to completion.

Purification: The removal of residual ruthenium from the final product is a critical step, particularly for applications in pharmaceuticals or materials science. Various techniques, including chromatography, precipitation, and extraction, can be employed.

For the Organocatalytic Route:

Catalyst Efficiency and Turnover Number: While generally less expensive than metal catalysts, the efficiency of the organocatalyst is still a key parameter. A high turnover number would be desirable to minimize the amount of catalyst required.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and minimizing side product formation.

Work-up and Purification: The purification of the final product from the organocatalyst and any unreacted starting materials needs to be straightforward and scalable.

A comparative overview of key optimization parameters for both routes is presented in the table below.

| Parameter | Ruthenium-Catalyzed Metathesis | Organocatalytic Route |

| Catalyst Cost | High | Low to Moderate |

| Catalyst Loading | Typically low (ppm to low mol%) | Generally higher (mol%) |

| Metal Contamination | A significant concern requiring removal | Not applicable |

| Reaction Conditions | Often mild | Can vary from mild to harsh |

| Stereoselectivity | Can be controlled by catalyst design | Can be controlled by catalyst design |

| Scalability | Established for many industrial processes | Generally considered highly scalable |

Ultimately, the choice of the optimal synthetic route for this compound on a large scale would depend on a thorough evaluation of these factors, including process economics, environmental impact, and the desired purity of the final product.

Chemical Reactivity and Advanced Derivatization Strategies for E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid

Electrophilic and Nucleophilic Additions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid is a key site for chemical transformations. As an α,β-unsaturated carboxylic acid, the double bond is electron-deficient due to the electron-withdrawing effect of the adjacent carboxyl group. This electronic characteristic, coupled with significant steric hindrance, governs its reactivity towards electrophiles and nucleophiles.

Reactions such as bromination, hydroxylation, hydration, and hydrobromination can occur at the double bond of α,β-unsaturated acids, though these reactions are often slower compared to those of isolated alkenes. libretexts.org Nucleophilic additions, particularly conjugate additions (Michael-type additions), are also a characteristic feature of α,β-unsaturated carbonyl compounds. In these reactions, a nucleophile attacks the β-carbon of the double bond. libretexts.org

However, the reactivity of the double bond in this compound is significantly influenced by steric hindrance. The presence of a phenyl group at the α-position and a bulky tert-butyl group at the β-position creates a sterically congested environment around the double bond. This steric bulk can impede the approach of both electrophiles and nucleophiles, potentially reducing reaction rates or necessitating more forcing reaction conditions. masterorganicchemistry.comchemistrysteps.comlibretexts.org The tetrasubstituted nature of the alkene further contributes to its stability and reduced reactivity. quora.com

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is another primary site for derivatization in this compound. Standard transformations of carboxylic acids, such as esterification, amidation, reduction, and oxidation, are all theoretically possible, though the steric hindrance imposed by the adjacent phenyl and tert-butyl groups can present challenges.

Esterification and Amidation Reactions of this compound

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group. However, for sterically hindered carboxylic acids like this compound, standard acid-catalyzed esterification with an alcohol or direct amidation with an amine may be inefficient. acs.orggoogle.com

To overcome this steric hindrance, more potent coupling reagents and specialized reaction conditions are often required. For the formation of amides from hindered carboxylic acids and non-nucleophilic amines, reagents like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) can be effective. acs.org This method proceeds through a highly reactive acyl imidazolium (B1220033) intermediate. Another approach for converting sterically hindered carboxylic acids into Weinreb amides (N-methoxy-N-methyl amides) involves the use of methanesulfonyl chloride and triethylamine. organic-chemistry.org

| Reagent/Method | Product | Advantage |

| Alcohol, Acid Catalyst | Ester | Standard method, may be slow for hindered acids. |

| Amine, Heat | Amide | Direct method, often requires harsh conditions for hindered acids. |

| TCFH, NMI, Amine | Amide | Effective for hindered acids and low-nucleophilicity amines. acs.org |

| Methanesulfonyl chloride, Triethylamine, N-methoxy-N-methylamine | Weinreb Amide | Efficient conversion of hindered acids to versatile intermediates. organic-chemistry.org |

Reduction and Oxidation Reactions of the Carboxyl Moiety

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent would need to consider the potential for concomitant reduction of the carbon-carbon double bond.

Oxidative decarboxylation of the carboxyl group is another potential transformation, although it is less common for α,β-unsaturated acids unless specific reaction conditions are employed.

Reactivity of the Phenyl Moiety: Electrophilic Aromatic Substitution and Functionalization

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, the -(C=C)-COOH group, will direct incoming electrophiles to specific positions on the ring. Due to the electron-withdrawing nature of the α,β-unsaturated carboxyl group, it is expected to be a deactivating group and a meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the meta-position of the phenyl ring.

The rate of these substitution reactions may be slower than that of benzene (B151609) due to the deactivating effect of the substituent.

Reactions at the Quaternary Carbon Center and Terminal Alkyl Groups

The quaternary carbon center, bearing two methyl groups, is generally unreactive towards most chemical transformations due to the absence of any attached hydrogen atoms and the strength of the carbon-carbon single bonds. Similarly, the terminal methyl groups are also relatively inert, although they could potentially undergo free-radical halogenation under harsh conditions (e.g., using N-bromosuccinimide with a radical initiator). However, such reactions would likely be unselective and could affect other parts of the molecule. The construction of quaternary centers is a significant challenge in organic synthesis, and this molecule provides a pre-formed quaternary center that can be carried through various synthetic steps. nih.govnih.gov

Pericyclic Reactions and Cycloadditions Involving the Unsaturated System

The conjugated system of the phenyl group and the α,β-unsaturated carboxylic acid could potentially participate in pericyclic reactions, such as Diels-Alder reactions, where the double bond acts as a dienophile. However, the high degree of substitution and the steric bulk around the double bond would likely make it a very poor dienophile, significantly hindering its participation in such cycloaddition reactions. The steric hindrance would prevent the necessary orbital overlap with a diene for the reaction to proceed efficiently.

Potential for Polymerization or Oligomerization of this compound

The potential for a molecule to undergo polymerization is fundamentally linked to its chemical structure, particularly the presence of reactive functional groups. In the case of this compound, its structure as a highly substituted α,β-unsaturated carboxylic acid dictates its reactivity in polymerization reactions. While direct experimental studies on the polymerization of this specific compound are not extensively documented in scientific literature, its potential can be inferred by examining the behavior of structurally analogous compounds.

The key structural features influencing the polymerizability of this compound are the α,β-unsaturated double bond, which is the site for vinyl polymerization, and the substituents attached to this double bond: a phenyl group and a carboxylic acid group on the α-carbon, and a bulky tert-butyl group on the β-carbon.

Analysis of Structural Effects:

α,β-Unsaturated System: Generally, the carbon-carbon double bond conjugated to a carbonyl group in α,β-unsaturated carboxylic acids can participate in chain-growth polymerization, typically through free-radical or anionic mechanisms. google.com However, the degree of substitution on the double bond is a critical factor.

Steric Hindrance: The primary factor limiting the polymerization of this compound is severe steric hindrance. The double bond is tetrasubstituted with bulky groups. The α-carbon bears a phenyl ring, and the β-carbon is attached to a tert-butyl group. This crowded arrangement significantly obstructs the approach of a propagating polymer chain end (be it a radical or an ion) to the monomer's double bond, which is necessary for chain propagation. Studies on other α-substituted acrylates have shown that bulky substituents can dramatically reduce or even prevent polymerization. researchgate.netuclouvain.be

Comparison with Analogues: The behavior of cinnamic acid and its derivatives provides a relevant comparison. Cinnamic acid, which has a phenyl group on the β-carbon and is less sterically hindered than the title compound, is known to be difficult to homopolymerize via radical mechanisms, typically yielding only low molecular weight oligomers. nii.ac.jpacs.org This reluctance to polymerize is attributed to the steric bulk of the 1,2-disubstituted double bond. nii.ac.jp Given that this compound possesses even greater steric bulk with both a large α-substituent (phenyl) and a large β-substituent (tert-butyl), its propensity for homopolymerization is expected to be exceedingly low.

Potential Polymerization Pathways:

Homopolymerization: Due to the aforementioned steric hindrance, the homopolymerization of this compound to form a high molecular weight polymer is considered highly improbable under standard polymerization conditions. If any reaction were to occur, it would likely be limited to the formation of dimers or short-chain oligomers.

Copolymerization: It might be possible to incorporate this monomer into a polymer structure through copolymerization with a less sterically hindered comonomer, such as styrene (B11656) or methyl acrylate. nii.ac.jp However, the reactivity ratio for the title compound would be expected to be very low, leading to minimal incorporation into the final copolymer chain.

The table below summarizes the factors influencing the polymerization potential of this compound in comparison to less substituted analogues.

| Feature | Acrylic Acid | Cinnamic Acid | This compound |

| Structure | CH₂=CH-COOH | C₆H₅-CH=CH-COOH | (CH₃)₃C-CH=C(C₆H₅)-COOH |

| Substitution Pattern | 1,1-disubstituted | 1,2-disubstituted | 1,1,2,2-tetrasubstituted (highly hindered) |

| Key Steric Groups | None | Phenyl group | Phenyl group, tert-butyl group |

| Homopolymerization | Readily polymerizes | Difficult, forms oligomers nii.ac.jp | Highly unlikely to form polymers; potential for oligomerization |

| Copolymerization | Readily copolymerizes | Can copolymerize, but with low incorporation acs.org | Potentially possible, but very low incorporation expected |

Spectroscopic and Structural Elucidation of E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial insights into the molecule's stereochemistry.

The ¹H NMR spectrum of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid is expected to display characteristic signals for each distinct proton environment. The tert-butyl group protons would appear as a prominent singlet, integrating to nine protons, typically in the upfield region around 1.0-1.3 ppm. acdlabs.comnih.gov The vinylic proton (=CH) signal is anticipated to be in the downfield region, likely between 6.8 and 7.5 ppm, influenced by the deshielding effects of the conjugated phenyl ring and carboxylic acid group. The aromatic protons of the phenyl group would resonate in the range of 7.2-7.8 ppm, exhibiting splitting patterns dependent on the substitution pattern of any derivatives. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. pressbooks.pub The quaternary carbon of the tert-butyl group would appear around 30-40 ppm, while the methyl carbons would resonate at a similar or slightly upfield shift. The sp² hybridized carbons of the double bond and the phenyl ring would be found in the 120-150 ppm region.

Two-dimensional NMR techniques are essential for confirming these assignments. A COSY (Correlation Spectroscopy) experiment would show correlations between scalar-coupled protons, for instance, between the vinylic proton and any allylic protons, and within the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly attached proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. For non-protonated carbons, such as the quaternary carbons of the tert-butyl group, the carbonyl group, and the C2 carbon of the pentenoic acid chain, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable. It reveals correlations between protons and carbons over two or three bonds, for example, showing a correlation from the tert-butyl protons to the quaternary C4 and the vinylic C3.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.1 | s | 9H |

| =CH | ~7.0 | s | 1H |

| Ar-H | 7.2-7.5 | m | 5H |

| -COOH | >10 | br s | 1H |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | ~30 |

| -C(CH₃)₃ | ~35 |

| =CH | ~140 |

| C=CH | ~130 |

| Ar-C | 128-140 |

| -COOH | ~172 |

The E-stereochemistry of the double bond is a critical structural feature. For analogous compounds with a proton at C2, the magnitude of the vicinal (³J) coupling constant between the vinylic protons is diagnostic of the geometry. Trans-vinylic protons typically exhibit a large coupling constant of 11-18 Hz, whereas cis-protons show a smaller coupling of 6-15 Hz. youtube.comlibretexts.org In the case of this compound, where C2 is substituted with a phenyl group, this method is not directly applicable.

However, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry. acs.org A NOESY experiment detects through-space interactions between protons that are in close proximity. For the E-isomer, a Nuclear Overhauser Effect (NOE) would be expected between the vinylic proton at C3 and the ortho-protons of the phenyl ring at C2. Conversely, for the Z-isomer, an NOE would be anticipated between the vinylic proton and the tert-butyl group. The presence of the former and absence of the latter would confirm the E-configuration.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. orgchemboulder.com The C=O stretching vibration of the conjugated carboxylic acid will give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. orgchemboulder.comechemi.com Conjugation with the phenyl ring and the double bond lowers this frequency compared to a saturated carboxylic acid. The C=C stretching vibration of the alkene is expected to appear in the 1620-1640 cm⁻¹ region. mdpi.com Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would show a strong band for the C=C double bond and the aromatic ring vibrations. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | - | Broad, Strong (IR) |

| C-H stretch (aromatic/vinylic) | 3000-3100 | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2970 | 2850-2970 | Medium-Strong |

| C=O stretch (conjugated) | 1680-1710 | 1680-1710 | Strong (IR), Medium (Raman) |

| C=C stretch (alkene) | 1620-1640 | 1620-1640 | Medium (IR), Strong (Raman) |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. For short-chain carboxylic acids, the molecular ion peak is often weak but observable. whitman.edu Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]). libretexts.orglibretexts.org A characteristic fragmentation for compounds containing a gamma-hydrogen relative to a carbonyl group is the McLafferty rearrangement, which would result in the loss of a neutral alkene. In this specific molecule, cleavage of the bond between C3 and C4 could lead to a stable tert-butyl cation. The presence of the phenyl group would also influence fragmentation, with the potential loss of the phenyl group or fragmentation of the aromatic ring itself, leading to characteristic ions such as m/z 77 (phenyl cation). stackexchange.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores.

The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid. This extended π-system is similar to that of cinnamic acid and its derivatives. nih.gov A strong absorption band (π → π* transition) is expected in the UV region. For comparison, trans-cinnamic acid exhibits a maximum absorbance at around 270 nm. researchgate.netresearchgate.net The exact position of the absorption maximum (λ_max) for the title compound will be influenced by the substitution pattern. The presence of the tert-butyl group is not expected to significantly shift the λ_max. The extended conjugation is responsible for the compound's ability to absorb UV radiation.

X-ray Crystallography for Solid-State Structure Determination of this compound

The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the latest literature review, a specific crystal structure for this compound has not been deposited in publicly available crystallographic databases. However, the solid-state structure can be reliably inferred from the crystallographic data of closely related analogues, such as trans-cinnamic acid ((2E)-3-phenylprop-2-enoic acid) and its derivatives. These compounds share the key structural motif of a phenyl group conjugated with an acrylic acid moiety.

To illustrate the typical crystallographic parameters for a related structure, the data for trans-cinnamic acid is presented below.

| Crystallographic Parameter | Value for trans-Cinnamic Acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.66 |

| b (Å) | 18.03 |

| c (Å) | 7.88 |

| β (°) | 108.8 |

| Volume (ų) | 761.5 |

| Z | 4 |

| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer |

This data is for a representative related compound and serves to illustrate the expected crystallographic features.

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Assignment in Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be prepared, for instance, by introducing a stereocenter in the alkyl chain or by substitution on the phenyl ring with a chiral moiety. The determination of the absolute configuration of these chiral derivatives is a critical aspect of their stereochemical characterization. Chiroptical spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose.

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The resulting spectra are exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for each enantiomer.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us Since every chiral molecule exhibits VCD, this technique is broadly applicable and does not require the presence of a chromophore. byopera.com The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT), for a known configuration (e.g., the R-enantiomer). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the molecule in solution. researchgate.netacs.org

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. This technique is particularly useful for compounds containing chromophores, such as the phenyl and carboxyl groups in the derivatives of this compound. The ECD spectrum displays positive or negative bands, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically calculated spectrum for an enantiomer of known configuration.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve at wavelengths away from an absorption band and exhibits a characteristic peak and trough, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center(s) near the chromophore.

For a hypothetical chiral derivative of this compound, the chiroptical data would be analyzed as follows:

| Technique | Measurement | Principle of AC Assignment |

| VCD | Differential absorption of circularly polarized IR light | Comparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer. |

| ECD | Differential absorption of circularly polarized UV-Vis light | Sign and intensity of Cotton effects are compared with TD-DFT calculated spectra. |

| ORD | Wavelength-dependent optical rotation | Sign of the Cotton effect curve (positive or negative) is correlated with the stereochemistry. |

Computational and Theoretical Investigations of E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT studies on analogues like cinnamic acid have been effectively used to determine conformational preferences and the associated energetics. For (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid, several conformations can be postulated, primarily arising from the rotation around the C-C single bonds.

DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the geometry of these different conformers and calculate their relative energies. jmcs.org.mx For structurally similar molecules like cinnamic acid, studies have shown that the planar conformations are generally the most stable. mdpi.com It is hypothesized that for this compound, the planarity of the phenyl ring and the carboxylic acid group relative to the double bond would be a critical factor in determining the lowest energy conformer. The bulky tert-butyl group, however, would introduce significant steric hindrance, likely leading to a non-planar arrangement being the most stable conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on DFT Studies of Analogues

| Conformer | Dihedral Angle (Cα-Cβ-Ph-Cipso) | Relative Energy (kcal/mol) |

| Planar | 0° | High (Steric Hindrance) |

| Twisted | ~45° | Intermediate |

| Perpendicular | 90° | Lowest |

Note: This table is illustrative and based on general principles of steric hindrance in substituted alkenes.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies.

For analogues of this compound, such as trans-p-coumaric acid, ab initio studies have been employed to investigate excited-state dynamics and photoisomerization. researchgate.net While computationally more expensive than DFT, ab initio methods are crucial for obtaining benchmark-quality data on molecular properties. For the target molecule, high-level ab initio calculations could be used to precisely determine the rotational barriers between different conformers and to obtain accurate electronic properties like ionization potential and electron affinity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about conformational flexibility and the influence of the solvent on molecular behavior.

For derivatives of cinnamic acid and other acrylic polymers, MD simulations have been utilized to understand their structural and dynamic properties. scielo.brlp.edu.ua An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the accessible conformations and the timescale of transitions between them. The simulations would also elucidate the specific interactions between the solute and solvent molecules, such as hydrogen bonding between the carboxylic acid group and water molecules, and how these interactions influence the conformational landscape of the molecule. Such studies on related molecules have highlighted how the surrounding environment can stabilize certain conformations over others. acs.org

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. jmcs.org.mx Studies on cinnamic acid have demonstrated good agreement between computed and experimental NMR spectra. nih.govresearchgate.net For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. diva-portal.org This analysis would help in assigning the various vibrational modes of the molecule, such as the characteristic C=O and C=C stretching frequencies. semanticscholar.org

Table 2: Predicted Spectroscopic Data for a Cinnamic Acid Analogue (Illustrative)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H (Carboxylic Acid) | 12.0 - 13.0 |

| ¹H (Vinyl) | 6.5 - 7.5 |

| ¹³C (Carbonyl) | 170 - 180 |

| ¹³C (Phenyl) | 125 - 140 |

| IR (C=O stretch) | ~1700 |

| IR (C=C stretch) | ~1640 |

Note: These are typical ranges for similar compounds and actual values for the target molecule would require specific calculations.

Reactivity and Reaction Mechanism Studies using Computational Approaches

Computational methods can be used to explore the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. For α,β-unsaturated carboxylic acids, the reactivity is often centered around the conjugated system. libretexts.org

DFT calculations can be used to determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's ability to act as an electron donor or acceptor. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack. researchgate.netsciencepublishinggroup.com

For reactions involving this compound, such as addition reactions to the double bond or reactions at the carboxylic acid group, computational studies can model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction mechanism and kinetics. nih.gov Studies on related systems have, for example, investigated the mechanisms of enzymatic reactions involving α,β-unsaturated fatty acids. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov

For analogues of this compound, such as various derivatives of cinnamic acid, QSPR models have been developed to predict properties like biological activity and toxicity. mdpi.comnih.goveurekaselect.combenthamdirect.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to find a mathematical relationship between these descriptors and the property of interest.

The development of a QSPR model for analogues of this compound would involve:

Data Set Selection: A series of structurally related compounds with known experimental data for a specific property.

Descriptor Calculation: Calculation of a wide range of molecular descriptors (e.g., electronic, steric, topological).

Model Building: Using statistical techniques to build a regression model.

Validation: Rigorous validation of the model to ensure its predictive power.

Such models can be highly valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Applications of E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid As a Chemical Building Block and in Materials Science

Utilization of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid in Complex Organic Synthesis

There is no available information on the use of This compound as a precursor for the synthesis of novel organic molecules. Consequently, its application in the construction of pharmaceutical scaffolds, its role in the synthesis of agrochemical intermediates, and its contribution to the production of specialty chemicals are also undocumented.

Exploration in the Development of New Materials and Polymer Systems

No research findings were located that describe the incorporation of This compound into polymeric backbones and resins.

Investigation as a Ligand or Substrate in Metal-Catalyzed Transformations

The electronic and steric properties of this compound make it an interesting candidate for investigation in the field of metal-catalyzed transformations, both as a ligand and as a substrate.

As a ligand , the carboxylic acid group can coordinate to a metal center. The stereoelectronics of such a ligand could influence the outcome of catalytic reactions. The bulky tert-butyl group and the phenyl ring would create a specific steric environment around the metal center, which could be beneficial for controlling the selectivity of certain transformations. For instance, in asymmetric catalysis, a chiral derivative of this compound could serve as a ligand to induce enantioselectivity.

As a substrate , this compound contains two primary sites for metal-catalyzed reactions: the carbon-carbon double bond and the carboxylic acid group.

The α,β-unsaturated carbonyl moiety is a well-established substrate for a variety of metal-catalyzed reactions. rsc.org One of the most common transformations is the asymmetric hydrogenation of the double bond, which would yield a chiral carboxylic acid. researchgate.net Various transition metal catalysts, often based on noble metals like rhodium and ruthenium, are effective for this purpose. researchgate.net The steric hindrance from the tert-butyl group and the electronic influence of the phenyl group would likely affect the efficiency and selectivity of such a reaction.

Another potential transformation is the conjugate addition of various nucleophiles to the double bond, catalyzed by metals such as copper or rhodium. This would allow for the introduction of a wide range of functional groups at the β-position.

The carboxylic acid group itself can also be a target for metal-catalyzed reactions. For example, decarboxylative cross-coupling reactions, often catalyzed by palladium or copper, could be employed to replace the carboxyl group with other functionalities. nih.gov

The table below outlines potential metal-catalyzed transformations involving this compound as a substrate.

| Reaction Type | Metal Catalyst (Examples) | Potential Product |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Cobalt researchgate.net | Chiral 2-Phenyl-4,4-dimethylpentanoic acid |

| Conjugate Addition | Copper, Rhodium | β-functionalized 2-Phenyl-4,4-dimethylpentanoic acid derivatives |

| Decarboxylative Cross-Coupling | Palladium, Copper nih.gov | Substituted styrenes and other derivatives |

Exploration of Biological Relevance and Structure Activity Relationships Sar of Analogues and Derivatives of E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid

Design and Synthesis of Derivatives for Biological Investigation

The generation of novel derivatives of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid for biological screening is a cornerstone of its medicinal chemistry exploration. A common and versatile method for the synthesis of such α,β-unsaturated carboxylic acids is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst.

For the synthesis of phenyl-substituted unsaturated carboxylic acids, a modified Knoevenagel-Doebner reaction is often employed. This procedure involves the reaction of a substituted benzaldehyde (B42025) with malonic acid in the presence of a base like pyridine (B92270) and often a catalyst such as piperidine. The reaction proceeds through a condensation step followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid. Greener synthetic approaches have also been developed, utilizing solvent-free conditions and more environmentally benign catalysts to achieve high yields.

The design of derivatives for biological investigation often involves a systematic approach to modify specific parts of the parent molecule. For instance, various substituted benzaldehydes can be used as starting materials to introduce a range of functional groups onto the phenyl ring. These substitutions can alter the electronic and steric properties of the molecule, which in turn can influence its biological activity. Similarly, the active methylene component can be varied to modify the carboxylic acid end of the molecule.

For example, a general synthetic scheme for producing derivatives of this compound could involve the Knoevenagel condensation of a substituted benzaldehyde with an appropriate active methylene compound, followed by further chemical modifications. The choice of substituents and reagents is guided by the desire to probe specific interactions with biological targets.

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Catalyst/Conditions | Product Type |

| Substituted Benzaldehyde | Malonic Acid | Pyridine, Piperidine | Phenyl-substituted acrylic acid |

| Phenylacetaldehyde | Ethyl Cyanoacetate | Base | Phenyl-substituted cyanoacrylate |

| Benzaldehyde | Diethyl Malonate | Lewis Acid | Phenyl-substituted malonate derivative |

Systematic Structure-Activity Relationship (SAR) Studies of Phenyl-Substituted Unsaturated Carboxylic Acid Analogues

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By comparing the activity of a series of related compounds, researchers can deduce which functional groups and structural features are important for the desired effect.

Influence of Phenyl Ring Substitution on Activity in Related Chemical Series

The phenyl ring is a common starting point for structural modification in SAR studies of phenyl-substituted carboxylic acids. The nature, position, and number of substituents on the phenyl ring can have a profound impact on the biological activity of the molecule.

A hypothetical SAR study on a series of phenyl-substituted unsaturated carboxylic acids might yield the following observations:

| Phenyl Ring Substituent | Position | Biological Activity (Relative) |

| -H (unsubstituted) | - | 1.0 |

| 4-Cl (electron-withdrawing) | para | 2.5 |

| 4-OCH3 (electron-donating) | para | 0.8 |

| 2-Cl (electron-withdrawing) | ortho | 0.5 |

| 3,4-diCl (electron-withdrawing) | meta, para | 3.2 |

This data would suggest that electron-withdrawing substituents, particularly at the para position, are beneficial for activity, while steric bulk near the carboxylic acid group is detrimental.

Impact of Olefin Stereochemistry and Alkyl Chain Length on Biological Interactions

The geometry of the double bond (olefin stereochemistry) and the length and branching of the alkyl chain are also critical determinants of biological activity.

The (E) and (Z) isomers (also known as trans and cis isomers, respectively) of an unsaturated carboxylic acid can have significantly different biological activities. This is because the spatial arrangement of the substituents around the double bond can affect how the molecule fits into the binding site of a protein or enzyme. In many cases, only one isomer will have the correct orientation to interact effectively with its biological target. The rigid nature of the double bond fixes the relative positions of the phenyl ring and the carboxylic acid group, making stereochemistry a key factor in determining biological function.

The length and branching of the alkyl chain attached to the carboxylic acid can influence properties such as lipophilicity, which affects how the molecule is absorbed, distributed, and metabolized in the body. Increasing the alkyl chain length can enhance binding to hydrophobic pockets in a target protein, but an excessively long chain might be detrimental. The presence of bulky groups, such as the dimethyl groups in this compound, can also have a significant impact on activity by introducing steric constraints or favorable hydrophobic interactions.

A hypothetical SAR study exploring these features might reveal:

| Olefin Stereochemistry | Alkyl Chain | Biological Activity (Relative) |

| (E) | -CH=C(CH3)COOH | 1.0 |

| (Z) | -CH=C(CH3)COOH | 0.1 |

| (E) | -CH=CHCOOH | 0.7 |

| (E) | -CH=C(C2H5)COOH | 1.2 |

| (E) | -C(CH3)=CHCOOH | 0.9 |

These hypothetical results would indicate a strong preference for the (E)-stereochemistry and suggest that the size and position of the alkyl substituent on the double bond can modulate activity.

Investigation of Metabolic Pathways and Biotransformations of Structurally Related Fatty Acids and Analogues

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. The metabolism of xenobiotic carboxylic acids, such as this compound, can involve a variety of biotransformation reactions that can lead to its activation, inactivation, or detoxification.

The primary routes of metabolism for xenobiotic carboxylic acids often involve two main phases. Phase I reactions, typically mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, making the molecule more polar. For phenyl-substituted compounds, this can include hydroxylation of the aromatic ring.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (forming acyl glucuronides) or amino acids. These conjugation reactions further increase the water solubility of the compound, facilitating its excretion from the body. The formation of acyl-CoA thioesters is another important metabolic activation step for many carboxylic acids, which can then lead to the formation of various conjugates.

The specific metabolic pathways for this compound have not been extensively reported. However, based on the metabolism of structurally related compounds, several potential pathways can be predicted:

Aromatic Hydroxylation: CYP-mediated oxidation of the phenyl ring to form phenolic metabolites.

Acyl Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid.

Acyl-CoA Thioester Formation: Activation of the carboxylic acid to its coenzyme A thioester, which can then undergo further metabolism.

Beta-Oxidation: While less common for highly branched fatty acids, some degree of chain shortening through oxidation might occur.

The presence of the phenyl group and the dimethyl substitution on the pentenoic acid chain would likely influence the rate and regioselectivity of these metabolic transformations. For instance, the bulky dimethyl group might hinder beta-oxidation, making other pathways more prominent.

| Metabolic Pathway | Key Enzymes | Potential Metabolite |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxyphenyl derivative |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acyl glucuronide conjugate |

| Acyl-CoA Formation | Acyl-CoA synthetases | Acyl-CoA thioester |

| Amino Acid Conjugation | Acyl-CoA:amino acid N-acyltransferases | Glycine or taurine (B1682933) conjugate |

Further research is needed to fully elucidate the specific metabolic pathways of this compound and its derivatives, as this information is critical for understanding their pharmacokinetic profiles and potential for drug-drug interactions.

Future Research Directions and Interdisciplinary Perspectives for E 2 Phenyl 4,4 Dimethyl 2 Pentenoic Acid

Development of Sustainable and Green Chemistry Routes for Synthesis

The contemporary chemical industry is increasingly focused on developing environmentally benign synthetic methodologies. nih.gov Future research on (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid should prioritize the development of sustainable and green chemistry routes to its synthesis, moving away from traditional methods that may rely on harsh reagents or generate significant waste.

Key areas of investigation include:

Bio-based Feedstocks: A significant goal is to replace petroleum-derived starting materials with renewable resources. rsc.orgfau.eu Research could explore pathways starting from bio-based platform chemicals, such as phenylalanines or other aromatic compounds derived from lignin, and isopentenols derived from fermentation processes. The challenge lies in developing efficient catalytic conversions of these feedstocks. scispace.comresearchgate.net

Catalytic Routes: The development of novel catalytic systems can improve atom economy and reduce energy consumption. This includes exploring heterogeneous catalysts for easier separation and recycling, as well as biocatalysis using enzymes that can operate under mild conditions. rsc.org For instance, engineered enzymes could potentially catalyze the key C-C bond-forming or dehydrogenation steps.

Alternative Solvents and Reaction Conditions: Moving away from volatile organic compounds (VOCs) is a core principle of green chemistry. Future synthetic routes could be developed in greener solvents like water, supercritical CO₂, or ionic liquids. Additionally, energy-efficient activation methods such as mechanochemistry, microwave irradiation, or photochemistry could be explored to drive the necessary transformations. nih.gov

| Approach | Traditional Method | Potential Green Alternative | Key Research Focus |

|---|---|---|---|

| Starting Materials | Petroleum-based (e.g., Benzene (B151609), Isobutylene) | Bio-based (e.g., Phenylalanine, Lignin derivatives, Fermentation products) | Development of efficient conversion pathways from biomass. rsc.orgfau.eu |

| Reagents/Catalysts | Stoichiometric strong bases (e.g., LDA), heavy metal oxidants | Heterogeneous catalysts, Biocatalysis (enzymes), Earth-abundant metal catalysts | Catalyst design for high selectivity and recyclability. |

| Solvents | Volatile organic solvents (e.g., THF, Dichloromethane) | Water, Supercritical CO₂, Ionic Liquids, Bio-solvents | Optimization of reaction kinetics and solubility in green solvents. |

| Energy Input | Conventional heating (high energy consumption) | Microwave, Photochemical, or Mechanochemical activation | Improving energy efficiency and reducing reaction times. |

Expanding the Scope of Applications in Emerging Fields of Chemical Science

The unique structure of this compound, combining a bulky tert-butyl group, a phenyl ring, and a reactive carboxylic acid function, suggests a range of potential applications beyond traditional organic chemistry.

Polymer and Materials Science: As a derivative of acrylic acid, this molecule could serve as a specialty monomer. douwin-chem.comchemtradeasia.in The bulky tert-butyl and phenyl groups would be expected to impart specific properties to polymers, such as increased thermal stability, altered refractive index, and modified solubility. Research into its polymerization and copolymerization with other monomers could lead to novel materials for coatings, adhesives, or optical plastics. researchgate.net

Medicinal Chemistry and Drug Discovery: The α,β-unsaturated carbonyl moiety is a known Michael acceptor, a feature present in many biologically active compounds. This functional group can potentially engage in covalent interactions with biological targets. nih.gov The scaffold could be explored as a starting point for the design of inhibitors for enzymes where a sterically demanding binding pocket is present. nih.govnih.gov

Functional Materials: The carboxylic acid group provides a handle for grafting the molecule onto surfaces or incorporating it into larger supramolecular structures like metal-organic frameworks (MOFs). uva.nl Such functionalized materials could find applications in separation science, sensing, or catalysis. rug.nlbohrium.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthesis is moving towards more controlled, efficient, and automated processes. researchgate.net Applying these technologies to the synthesis of this compound and its derivatives is a promising future direction.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. acs.orgrsc.org For sterically hindered molecules, flow reactors can enable the use of higher temperatures and pressures safely, potentially improving reaction rates and yields. beilstein-journals.orgsyrris.com The development of a continuous flow process for its synthesis would be a significant step towards efficient production.

Automated Synthesis: Automated platforms can accelerate the exploration of derivatives by rapidly synthesizing and purifying libraries of related compounds. nih.govnih.gov By coupling an automated synthesis platform with high-throughput screening, the structure-activity relationships of derivatives could be efficiently mapped for applications in medicinal chemistry or materials science. This would allow for rapid optimization of properties by systematically varying the substituents on the phenyl ring or modifying the carboxylic acid group. researchgate.net

Advanced In Silico Screening for New Derivatization Opportunities

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental work and reducing the time and resources needed for discovery. catalysis.blog

Predicting Reaction Pathways: Computational methods like Density Functional Theory (DFT) can be used to model potential reaction pathways for the synthesis and derivatization of this compound. arxiv.org This can help in identifying the most energetically favorable routes and predicting potential side products, thus aiding in the optimization of reaction conditions. frontiersin.org

Virtual Screening for Biological Targets: If the molecule is pursued as a lead for drug discovery, its structure and virtual libraries of its derivatives can be screened in silico against databases of biological targets. nih.gov Molecular docking and dynamics simulations can predict binding affinities and modes, prioritizing the most promising derivatives for synthesis and biological testing.

Designing Novel Catalysts: Computational tools can aid in the design of new catalysts specifically tailored for the synthesis of this sterically hindered molecule. nih.gov For example, the active site of an enzyme could be computationally redesigned to better accommodate the bulky substrates required for its synthesis.

| Computational Tool | Application Area | Objective | Potential Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Synthesis Planning | Model reaction mechanisms and transition states. arxiv.org | Prediction of optimal reaction conditions and potential byproducts. nih.gov |

| Molecular Docking | Drug Discovery | Screen derivatives against protein targets. | Identification of potential biological activities and lead compounds. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Materials Science | Correlate structural features with polymer properties. | Design of monomers for materials with desired characteristics. |

| Machine Learning Models | Retrosynthesis | Predict novel synthetic routes. frontiersin.org | Discovery of more efficient and sustainable synthesis pathways. |

Collaborative Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound can best be realized through interdisciplinary collaboration.

Chemistry and Materials Science: Synthetic organic chemists can collaborate with materials scientists to design and synthesize novel polymers and functional materials. uva.nlrug.nl The chemists would focus on the efficient synthesis of the monomer and its derivatives, while materials scientists would characterize the resulting materials' physical, thermal, and optical properties.

Chemistry and Chemical Biology: Collaborations between synthetic chemists and chemical biologists would be crucial for exploring the compound's biological potential. Chemists would synthesize targeted derivatives, which biologists would then test in various assays to determine their mechanism of action and potential as therapeutic agents or molecular probes.

Chemistry and Chemical Engineering: The development of scalable and sustainable synthetic routes, particularly using flow chemistry, would benefit greatly from the expertise of chemical engineers. acs.org They can assist in reactor design, process optimization, and scale-up, bridging the gap between laboratory-scale discovery and potential industrial application.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable building block for a new generation of materials and biologically active molecules.

Q & A

Q. What synthetic methodologies are most effective for achieving stereochemical purity in (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid?

Answer: The Horner-Wadsworth-Emmons reaction is a robust method for synthesizing α,β-unsaturated carboxylic acids with stereochemical control. Key parameters include:

- Use of strong bases (e.g., NaH) to generate the ylide intermediate.

- Stereoselective olefination using aryl aldehydes to favor the (E)-isomer.

- Monitoring reaction temperature (<0°C) to minimize isomerization .

Validation:

- Confirm (E)-configuration via H NMR (coupling constant ≈ 15–16 Hz) and NOESY for spatial assignments .

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

Answer:

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bends (~700 cm).

- NMR Spectroscopy :

- H NMR: Methyl groups (δ 1.2–1.4 ppm) and vinyl protons (δ 6.3–6.5 ppm, ≈ 15 Hz).

- C NMR: Carboxylic acid carbon (δ ~170 ppm) and quaternary carbons (δ 40–45 ppm).

- Mass Spectrometry : Confirm molecular ion ([M-H] at m/z 217.1) and fragmentation patterns .

Q. How can contradictory NMR data for diastereomeric impurities be resolved?

Answer: Contradictions often arise from overlapping signals or dynamic processes. Mitigation strategies:

- 2D NMR (COSY, HSQC, NOESY) : Resolve signal overlap and assign stereochemistry .

- Variable Temperature NMR : Detect conformational exchange (e.g., rotamers) by observing line broadening at elevated temperatures.

- Computational Modeling : Compare experimental H/C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Case Study:

A 2024 study on structurally similar (E)-4-methyl-3-phenyl-2-pentenoic acid used NOESY correlations between the vinyl proton and methyl groups to confirm spatial proximity, resolving ambiguities in diastereomer detection .

Q. What experimental design considerations are critical for stability studies under physiological pH?

Answer:

- Buffer Selection : Use phosphate buffer (pH 7.4) with ionic strength adjusted to mimic biological fluids.

- Temperature Control : Maintain 37°C ± 0.5°C with continuous cooling to minimize thermal degradation .

- Sampling Intervals : Collect aliquots at 0, 2, 4, 8, 12, and 24 hours for HPLC analysis (C18 column, UV detection at 254 nm).

Limitations:

- Organic degradation in wastewater matrices (as noted in hyperspectral imaging studies) may parallel instability in biological systems, necessitating inert atmosphere conditions .

Q. How can metabolic pathways be investigated using in vitro models?

Answer:

- Hepatocyte Incubations : Use primary human hepatocytes with LC-HRMS to detect phase I/II metabolites.

- Kinetic Analysis : Measure and intrinsic clearance () using substrate depletion assays.

- Isotope-Labeling : Synthesize C-labeled analogs to trace metabolic transformations .

Example Workflow:

Incubate compound (10 µM) with hepatocytes (1 × 10 cells/mL) for 0–4 hours.

Quench reactions with acetonitrile, centrifuge, and analyze supernatants.

Identify hydroxylated metabolites via MS/MS fragmentation (e.g., +16 Da shifts).

Q. What statistical approaches address variability in bioactivity assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.